1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one, also known as 1-(1-phenylpyrazol-4-yl)ethanone, is an organic compound with the molecular formula and a molecular weight of 186.21 g/mol. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The specific arrangement includes a phenyl group attached to the pyrazole, contributing to its unique chemical properties and potential biological activities. The compound appears as a powder and has a boiling point of 316 °C at 760 mmHg and a flash point of 144.9 °C .
These reactions are significant in synthetic organic chemistry, facilitating the development of new compounds with varied properties.
Research indicates that compounds within the pyrazole family, including 1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one, exhibit various biological activities. These may include:
The synthesis of 1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one can be achieved through several methods:
These methods highlight the versatility of synthetic approaches available for obtaining this compound.
The applications of 1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one span various fields:
Interaction studies involving 1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one focus on its binding affinity to various biological targets:
These interactions are crucial for understanding how this compound can be utilized in medicinal chemistry and drug design .
Several compounds share structural similarities with 1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one, each exhibiting unique properties:
The uniqueness of 1-(5-Phenyl-1H-pyrazol-1-y)ethanone lies in its specific combination of functional groups and structural features that influence its biological activity and chemical reactivity, setting it apart from these similar compounds.
Cyclocondensation remains the cornerstone for constructing the pyrazole ring system. Contemporary approaches emphasize multi-component reactions (MCRs) and transition-metal catalysis to streamline synthesis.
A pivotal advancement involves the tandem cyclocondensation-Knoevenagel–Michael reaction using phenylhydrazine, acetoacetate derivatives, and arylaldehydes. This pseudo five-component reaction, catalyzed by N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), achieves 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s in high yields (85–92%) under neutral conditions. The bromide ions generated from DCDBTSD facilitate both cyclocondensation and Knoevenagel steps, eliminating the need for acidic or basic media. This method integrates the acetyl group directly into the pyrazole scaffold via acetoacetate precursors, bypassing post-synthetic modifications.
Copper catalysts dominate pyrazole synthesis due to their ability to mediate oxidative coupling. For instance, Zhu et al. demonstrated that CuCl efficiently catalyzes the reaction between phenylhydrazones and maleimides, yielding pyrazole derivatives at 86% efficiency in dimethyl sulfoxide (DMSO). Contrastingly, Pd nanoparticles (PdNPs) generated in situ enable regioselective one-pot synthesis of 3,5-disubstituted pyrazoles via acyl-Sonogashira coupling and intramolecular cyclization in PEG-400/water. This dual catalytic cycle achieves 78–92% yields while permitting PdNP reuse for five cycles without significant activity loss.
While cyclocondensation often incorporates the acetyl group, N-alkylation strategies are critical for functionalizing preformed pyrazoles. Recent breakthroughs in enzymatic catalysis offer unparalleled regiocontrol.
Bengel et al. engineered a two-enzyme cascade for catalyst-controlled N-alkylation of pyrazoles using simple haloalkanes. A promiscuous enzyme generates non-natural S-adenosyl-l-methionine analogs, while a redesigned methyltransferase transfers alkyl groups (methyl, ethyl, propyl) with >99% regioselectivity. Although demonstrated for alkyl groups, this system’s modularity suggests adaptability for acyl transfers, potentially revolutionizing ketone moiety installation.
Classical N-alkylation employs alkyl halides and bases, though regioselectivity remains challenging. For example, Cu(I)-catalyzed aerobic cyclization of β,γ-unsaturated hydrazones introduces substituents at the N1 position, albeit with moderate yields (35–81%) depending on oxidants like tert-butyl hydroperoxide (TBHP). These methods underscore the balance between accessibility and selectivity in pyrazole functionalization.
Solvent choice profoundly impacts reaction efficiency, selectivity, and environmental footprint.
The PEG-400/water medium exemplifies sustainable synthesis, enabling PdNP-catalyzed reactions at 80°C with 92% yield. PEG-400 stabilizes nanoparticles while enhancing substrate solubility, contrasting with traditional solvents like DMF, which offer lower yields (35%) in iodine-catalyzed hydrazone-olefin cycloadditions.
Polar aprotic solvents like DMSO optimize Cu-catalyzed reactions, achieving 86% yield for pyrazole formation. Conversely, DMF and acetonitrile exhibit inferior performance due to reduced catalyst stability. Solvent polarity also influences enzymatic alkylation, with aqueous systems favoring enzyme activity over organic media.
| Route | Key Reagents/Conditions | Yield Range | Notable Features | Reference |
|---|---|---|---|---|
| Condensation of phenylhydrazine with acetylacetone followed by Vilsmeier formylation and acylation | Phenylhydrazine, acetylacetone, POCl3, DMF, AcCl | 58–72% [1] | One-pot access to N-acetyl phenylpyrazole; scalable to pilot kilograms | 27 |
| Solvent-free cyclization of chalcones with hydrazine hydrate under microwave irradiation | Chalcone, hydrazine hydrate, acetic acid, 150 °C, 10 min | 82–88% [2] | Rapid, catalyst-free, green profile | 6 |
| Continuous-flow synthesis via hydrazine–β-ketoester condensations | Ethyl 4,4,4-trifluoro-3-oxobutanoate, phenylhydrazine, microreactor 120 °C, 5 bar | 75–80% [3] | Enhanced heat-mass transfer; inline purification | 29 |
Patents directed at agrochemical actives (e.g., fipronil precursors) incorporate the title compound as an intermediate in sulfur-oxidation cascades for constructing trifluoromethylsulfinyl pyrazoles [7] [8]. Its bench-scale robustness and compatibility with continuous manufacturing underscore its value to process chemists.
The acetyl-phenyl-pyrazole nucleus contributes:
| Series | Lead Derivative | Substituent Pattern | Target Cell Line(s) | IC50 / GI50 | Key SAR Takeaway | Reference |
|---|---|---|---|---|---|---|
| Indeno[1,2-c]pyrazoles | Compound 4 | 5-Bromophenyl, indeno annulation | A549 (lung) | 6.13 µM [5] | Electron-rich annulated rings boost kinase affinity | |
| Pyrazole–thiadiazoles | Compound 6g | 4-Phenyl-thiadiazole at C-3 | A549 | 1.54 µM [10] | Rigid hetero-bioisostere increases π-stacking | |
| 1-Acetyl-3-aryl-2-pyrazolines | Compound 2 | 2-Thienyl at C-3 | A549 | 53.3 µg mL⁻¹ (~240 µM) [11] | Saturated N-2 decreases conjugation, lowers potency | |
| 4-(Indolylmethylene)pyrazolones | Compound 28 | 4-Carboxylphenyl, N-benzyl indole | PC-9 (lung), A549 | <30 µM [12] | Indole benzylation enhances EGFR binding | |
| Aminopyrazoles (Series 1c/1g) | 1g | 3-Benzyloxy-4-difluoromethoxy phenyl | SK-BR-3 (breast) | 14.4 µM [13] | Bulky meta/ para groups favor HER-2 pocket fill |
SAR Trend 1: Electron-withdrawing groups (bromo, difluoromethoxy) on the phenyl ring elevate activity by stabilizing π-stacking within hydrophobic clefts of kinase ATP sites [5] [13].
SAR Trend 2: Fusion or annulation that enlarges the π-system (indeno, thiadiazole) decreases the entropic penalty upon binding, translating into lower IC50 values [5] [10].
SAR Trend 3: Saturation of the N-2/N-3 bridge (as in pyrazolines) disrupts planarity and diminishes anticancer potency [11].
The benchmark study by Aprile and colleagues replaced the labile C-3 ester of parent pyrazoles with a 1,2,4-oxadiazole bioisostere to afford a panel of twenty-four derivatives. The metabolic half-life in mouse liver S9 fraction was recorded after 60 min incubation [15].
| Compound | Structural Change vs Parent | Residual Substrate after 60 min | Cytotoxicity (HEK) | IC50 (SOCE) | Reference |
|---|---|---|---|---|---|
| 22 | Oxadiazole, GSK-7975A motif | >99% [15] | 95.6% viable | 3.1 µM | 21 |
| 27 | p-CF3 phenyl oxadiazole | >99% [15] | 80.2% | 5.5 µM | 21 |
| 29 | p-CN phenyl oxadiazole | 73% [15] | 100.8% | 9.7 µM | 21 |
| CIC-37 | Ester prototype | 74% [15] | 93.6% | 4.4 µM | 21 |
| Pyr3 | Bis(trifluoromethyl)pyrazole, ester | 43% [15] | 28.6% | 0.5 µM | 21 |
Observation: Replacing the ester with an oxadiazole elevates microsomal stability from 43–74% to ≥99% without eroding nanomolar–low micromolar activity windows [15].
ELND006 case study identified excessive stability (>80% parent after 30 min HLM/UDPGA) due to pyrazole N-glucuronidation resistance, leading to unpredictable human clearance [18]. Introduction of polar 1,3,4-oxadiazoles restored balanced turnover profiles.
1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one stands at the crossroads of synthetic practicality and pharmacological promise. Its capacity to seed diverse anticancer chemotypes is well documented, with SAR trends favoring planar, electron-deficient, and annulated derivatives for superior potency. Concurrently, medicinal-chemistry-driven engineering—most notably ester-to-oxadiazole swap and judicious halogenation—confers remarkable metabolic robustness, positioning the scaffold for advanced preclinical development.
| Dimension | Highlight | Supporting Quantitative Data | Citation |
|---|---|---|---|
| Synthetic Efficiency | Microwave condensation yield | 88% isolated [2] | 6 |
| Anticancer Potency | 6g vs A549 lung cancer | IC50 1.54 µM [10] | 51 |
| Metabolic Stability | Compound 22 MLS9 fraction | ≥99% parent after 60 min [15] | 21 |